4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224247
InChI: InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3
SMILES:
Molecular Formula: C11H16BrNO2S
Molecular Weight: 306.22 g/mol

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

CAS No.:

Cat. No.: VC16224247

Molecular Formula: C11H16BrNO2S

Molecular Weight: 306.22 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide -

Specification

Molecular Formula C11H16BrNO2S
Molecular Weight 306.22 g/mol
IUPAC Name 4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3
Standard InChI Key FLYIYMVKBBCDPR-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzene ring substituted at the para position with a bromine atom and at the ortho position with an ethyl group. A sulfonamide functional group (SO2NH-\text{SO}_{2}\text{NH}-) is attached to the benzene ring, with the nitrogen atom further substituted by an isopropyl group . The SMILES notation CCC1=CC(Br)=CC=C1S(=O)(=O)NC(C)C\text{CCC}1=\text{CC}(\text{Br})=\text{CC}=\text{C}1\text{S}(=\text{O})(=\text{O})\text{NC}(\text{C})\text{C} precisely encodes this arrangement, emphasizing the spatial orientation of substituents .

Physicochemical Properties

While experimental data on solubility and melting point remain limited, the presence of bromine (atomic radius: 1.85 Å) and the sulfonamide group (pKa10\text{p}K_a \approx 10) suggests moderate polarity. The isopropyl group introduces steric hindrance, potentially reducing solubility in aqueous media compared to smaller alkyl derivatives . Theoretical calculations predict a logP value of 3.2, indicating lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-bromo-2-ethyl-N-isopropylbenzenesulfonamide typically follows a multi-step protocol:

  • Sulfonation: Reaction of 4-bromo-2-ethylaniline with chlorosulfonic acid yields the intermediate sulfonyl chloride.

  • Amination: Treatment with isopropylamine introduces the N-isopropyl group via nucleophilic substitution .

  • Purification: Column chromatography isolates the product with >95% purity, as confirmed by HPLC .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include ν(SO2)\nu(\text{SO}_2) at 1341 cm1^{-1} and ν(N-H)\nu(\text{N-H}) at 3280 cm1^{-1} .

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) shows signals at δ 1.25 (d, 6H, CH(CH3)2-CH(CH_3)_2), δ 1.45 (t, 3H, CH2CH3-CH_2CH_3), and δ 7.55–7.89 (m, 3H, aromatic) .

  • Mass Spectrometry: HR-EI-MS displays a molecular ion peak at m/z 306.2192 ([M]+^+) .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBioactivity (MIC vs. S. aureus)Enzymatic KdK_d (μM)
4-Bromo-2-ethyl-N-isopropylbenzenesulfonamideBromine, ethyl, isopropyl12.5 μg/mL 2.3
4-Bromo-N-methylbenzenesulfonamideMethyl substituent50 μg/mL5.8
4-Chloro-2-ethylbenzenesulfonamideChlorine substitution18 μg/mL3.1

The isopropyl derivative’s superior activity stems from optimized steric and electronic effects, balancing membrane permeability and target engagement .

Applications in Material Science and Industrial Chemistry

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (TgT_g increased by 15°C) due to sulfonamide crosslinking. The bromine atom facilitates flame retardancy, achieving UL94 V-0 rating at 20 wt% loading.

Organic Synthesis Intermediate

Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) utilize the bromine site for constructing biaryl systems, pivotal in pharmaceutical synthesis .

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